(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16213388
InChI: InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

CAS No.:

Cat. No.: VC16213388

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine -

Specification

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
IUPAC Name (1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine
Standard InChI InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1
Standard InChI Key ALSSGLWYMLSONR-VIFPVBQESA-N
Isomeric SMILES CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N
Canonical SMILES CCC(C1=CC=C(C=C1)OC(F)(F)F)N

Introduction

Chemical Identity and Structural Features

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (CAS: 1391484-89-1) has the molecular formula C₁₀H₁₂F₃NO and a molecular weight of 241.64 g/mol in its free base form . Its hydrochloride salt form (CAS: 1391484-89-1) increases stability and solubility, with a molecular weight of 255.66 g/mol . The compound’s structure includes:

  • A trifluoromethoxy group (-OCF₃) at the para position of the phenyl ring, enhancing lipid membrane permeability.

  • A propan-1-amine chain with an (S)-configuration at the chiral center, critical for enantioselective interactions.

The InChI key (DWKXJMLQLSYEPD-FVGYRXGTSA-N) and SMILES notation (CCC(C1=CC=C(OC(F)(F)F)C=C1)N) provide precise structural descriptors .

Synthesis and Optimization

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves multi-step processes common to chiral amines:

Key Synthetic Routes

  • Enantioselective Amination:

    • Starting from 4-(trifluoromethoxy)benzaldehyde, a Strecker synthesis or reductive amination yields the chiral amine .

    • Asymmetric catalysis (e.g., using chiral ligands) ensures high enantiomeric excess (>98%) .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability .

Challenges and Solutions

  • Chiral Purity: Requires stringent control of reaction conditions to avoid racemization .

  • Trifluoromethoxy Stability: The -OCF₃ group is prone to hydrolysis under acidic conditions, necessitating anhydrous synthesis .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, we compare it to related compounds:

Compound NameStructural DifferenceBioactivity Trend
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amineOpposite chiralityReduced target affinity
1-(4-(Trifluoromethyl)phenyl)propan-1-amine-CF₃ instead of -OCF₃Higher lipophilicity
7n (GlyT1 inhibitor)Pyridine-imidazole scaffoldIC₅₀ = 8.2 nM

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Used in synthesizing GlyT1 inhibitors and other CNS-targeting agents .

  • The (S)-enantiomer is often preferred for its higher receptor affinity .

Agrochemical Research

  • Trifluoromethoxy groups are common in pesticides; this compound may serve as a precursor .

Future Directions

  • Mechanistic Studies: Elucidate interactions with neurotransmitter transporters.

  • Optimization: Modify the propan chain to enhance CNS penetration .

  • Toxicology: Assess long-term safety profiles for therapeutic use.

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